molecular formula C22H39NO B12298377 N-(2-Methylpropyl)octadeca-2,4,12-trienamide CAS No. 151391-69-4

N-(2-Methylpropyl)octadeca-2,4,12-trienamide

Cat. No.: B12298377
CAS No.: 151391-69-4
M. Wt: 333.6 g/mol
InChI Key: PCWWIOUZYOPZHT-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)octadeca-2,4,12-trienamide: is a fatty amide compound with the molecular formula C₂₂H₃₉NO . It is known for its unique structure, which includes multiple double bonds and a long carbon chain. This compound is found in certain natural sources, such as the fruits of Piper longum and Piper nigrum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)octadeca-2,4,12-trienamide typically involves the reaction of octadeca-2,4,12-trienoic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents and catalysts to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylpropyl)octadeca-2,4,12-trienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The amide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: Alkylated or acylated amides.

Scientific Research Applications

N-(2-Methylpropyl)octadeca-2,4,12-trienamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)octadeca-2,4,12-trienamide involves its interaction with specific molecular targets and pathways. For example, its hepatoprotective effects may be mediated through the modulation of oxidative stress and inflammation pathways. The compound may interact with enzymes and receptors involved in these processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-Methylpropyl)octadeca-2,4,12-trienamide is unique due to its specific arrangement of double bonds and the presence of the 2-methylpropyl group. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

CAS No.

151391-69-4

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

N-(2-methylpropyl)octadeca-2,4,12-trienamide

InChI

InChI=1S/C22H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21(2)3/h8-9,16-19,21H,4-7,10-15,20H2,1-3H3,(H,23,24)

InChI Key

PCWWIOUZYOPZHT-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\CCCCCC/C=C/C=C/C(=O)NCC(C)C

Canonical SMILES

CCCCCC=CCCCCCCC=CC=CC(=O)NCC(C)C

Origin of Product

United States

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